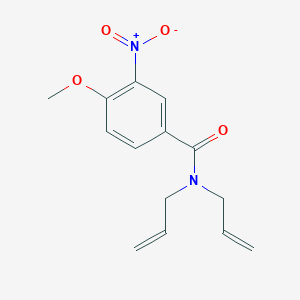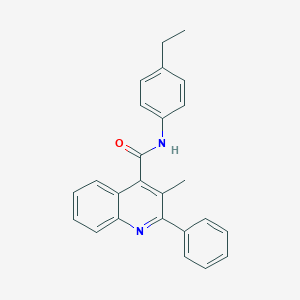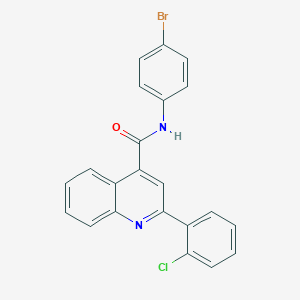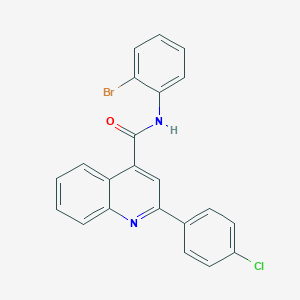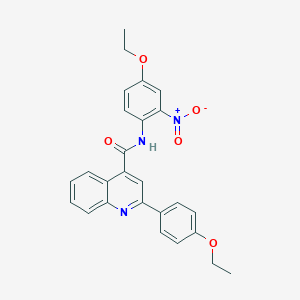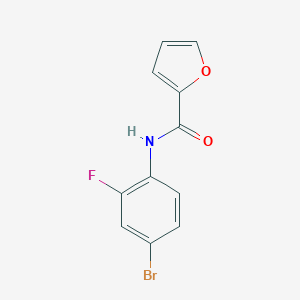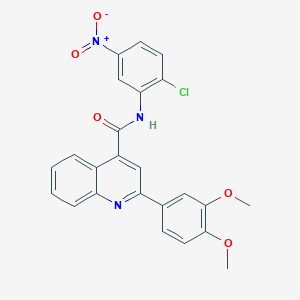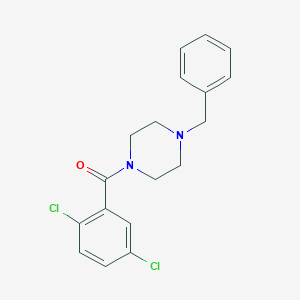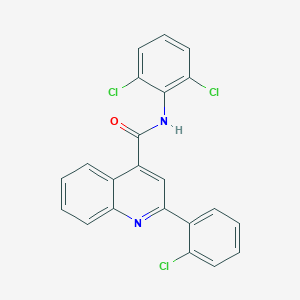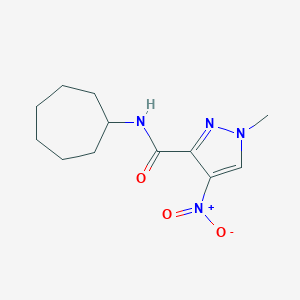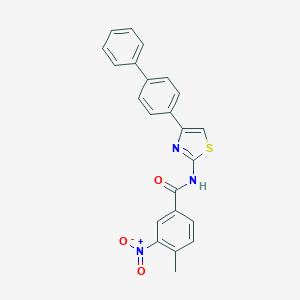![molecular formula C14H17Cl2NO3 B334989 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B334989.png)
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and tetrahydrofuranylmethyl groups
Métodos De Preparación
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide can be compared with similar compounds such as:
2-(2,4-dichlorophenoxy)acetic acid: This compound is structurally similar but lacks the tetrahydro-2-furanylmethyl group.
2-(2,4-dichlorophenoxy)-N-methylpropanamide: This compound has a methyl group instead of the tetrahydro-2-furanylmethyl group.
2-(2,4-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has an acetamide group instead of the propanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17Cl2NO3 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) |
Clave InChI |
MNWQCGKUNKDBFR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334907.png)

